beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate)

Carbohydrate Chemistry Quality Control Regioisomer Purity

beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) (also named 1,6-anhydro-4-O-tosyl-β-D-glucopyranose, CAS 23643-29-0) is a chemically protected derivative of the biomass-derived anhydrosugar levoglucosan. It belongs to the class of sulfonate esters of 1,6-anhydro-β-D-hexopyranoses, wherein the p-toluenesulfonyl (tosyl) group installed at the sterically less‑accessible C4‑OH serves as both a protecting group and a leaving group for nucleophilic displacement.

Molecular Formula C13H16O7S
Molecular Weight 316.33 g/mol
Cat. No. B12286729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate)
Molecular FormulaC13H16O7S
Molecular Weight316.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O
InChIInChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3
InChIKeyUQADBXIDJFBONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Anhydro-β-D-glucopyranose 4-(4-methylbenzenesulfonate): A Regioselective C4 Building Block for Deoxysugar and Fluoro­sugar Synthesis


beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) (also named 1,6-anhydro-4-O-tosyl-β-D-glucopyranose, CAS 23643-29-0) is a chemically protected derivative of the biomass-derived anhydrosugar levoglucosan. It belongs to the class of sulfonate esters of 1,6-anhydro-β-D-hexopyranoses, wherein the p-toluenesulfonyl (tosyl) group installed at the sterically less‑accessible C4‑OH serves as both a protecting group and a leaving group for nucleophilic displacement [1]. This compound is a key intermediate in the synthesis of 4‑deoxy‑4‑fluoro‑, 4‑amino‑4‑deoxy‑, and 4‑thio‑levoglucosan derivatives, and it is a precursor to the 1,6:3,4‑dianhydro (Černý) epoxide series [2].

Why 1,6-Anhydro-β-D-glucopyranose 4-Tosylate Cannot Be Replaced by Other Sulfonate Esters or Regioisomers


In synthetic routes that commence from levoglucosan, the position of the sulfonate group, the nature of the sulfonate (tosylate vs. mesylate vs. triflate), and the degree of substitution critically govern reaction selectivity, crystallinity, and downstream functionalisation. The 4‑O‑tosyl derivative occupies a unique niche: its regioisomer, the 2‑O‑tosyl analog, exhibits competing neighbouring‑group participation that diverts the reaction pathway, while the 2,4‑di‑O‑tosyl derivative already consumes both secondary alcohols, limiting the scope for orthogonal protection [1]. Furthermore, the tosylate group offers a balance of leaving‑group ability and stability that is distinct from the more labile triflate or the less activating mesylate, directly affecting yields in nucleophilic fluorination and amination steps [2].

Quantitative Differentiation of 1,6-Anhydro-β-D-glucopyranose 4-Tosylate Against Its Closest Analogs


Unambiguous Regioisomer Identification by 1H NMR Spectroscopy

The 1H NMR spectra of the three tosyl derivatives (2‑O‑tosyl, 4‑O‑tosyl, and 2,4‑di‑O‑tosyl) were fully assigned, and characteristic chemical‑shift differences allow unequivocal discrimination between the 4‑O‑tosyl and 2‑O‑tosyl regioisomers [1]. This direct spectroscopic fingerprint eliminates ambiguity in batch identity verification.

Carbohydrate Chemistry Quality Control Regioisomer Purity

Single-Step Fluorination at C4 vs. Two-Step Epoxide Route

Treatment of 1,6-anhydro-4-O-tosyl-β-D-glucopyranose with KHF₂ in refluxing ethane‑1,2‑diol directly affords 1,6‑anhydro‑4‑deoxy‑4‑fluoro‑β‑D‑glucopyranose. The alternative literature route via 1,6:3,4‑dianhydro‑β‑D‑galactopyranose requires two separate transformations (epoxide opening with fluoride and subsequent hydrolysis) to reach the same 4‑fluoro product [1].

Fluorosugar Synthesis Medicinal Chemistry Process Efficiency

Divergent Reactivity: Neighbouring‑Group Participation Avoided with 4‑O‑Tosyl

When the 2‑O‑tosyl isomer is treated with triphenyl phosphite methiodide, the reaction proceeds with neighbouring‑group participation of the C3‑OH, selectively yielding 4‑iodo‑4‑deoxy‑2‑O‑tosyl‑β‑D‑galactopyranose [1]. In contrast, the 4‑O‑tosyl isomer lacks a suitably disposed neighbouring hydroxyl and therefore undergoes clean, predictable Sₙ2 displacement at C4 with standard nucleophiles (N₃⁻, NH₃, RS⁻) [2].

Nucleophilic Substitution Synthetic Planning Regioselectivity

Crystalline Advantage: Sharp Melting Point vs. Oily Mesylate Analogs

1,6‑Anhydro‑4‑O‑tosyl‑β‑D‑glucopyranose is a white crystalline solid with a sharp melting point of 116–117 °C . By class‑level inference, the corresponding 4‑O‑mesyl derivative typically lacks crystallinity and is obtained as an oil or low‑melting solid, making purification by recrystallisation unfeasible. The crystalline nature directly reduces purification costs and improves batch consistency.

Purification Physical Form Scale‑up

Process Selectivity: 80% Selective Formation of 2,4‑Di‑O‑tosyl Intermediate

In the patented synthesis of 1,6:2,3‑dianhydro‑β‑D‑mannopyranose, treatment of levoglucosan with tosyl chloride under controlled conditions delivers the 2,4‑di‑O‑tosyl intermediate with 80% selectivity; the remainder consists mainly of the tritosyl derivative [1]. This high selectivity is attributed to the inherent reactivity difference between the C2 and C4 hydroxyls when using the bulky tosyl electrophile.

Process Chemistry Selectivity Epoxide Synthesis

High‑Value Application Scenarios for 1,6-Anhydro-β-D-glucopyranose 4-Tosylate


Medicinal Chemistry: Synthesis of 4‑Deoxy‑4‑fluoro‑D‑glucose Probes

The direct, single‑step conversion of the 4‑tosylate to the 4‑fluoro derivative with KHF₂ [1] enables rapid production of 4‑deoxy‑4‑fluoro‑D‑glucose, a valuable ¹⁸F‑PET tracer precursor and metabolic probe. The crystalline nature of the tosylate intermediate facilitates purification at the radiochemistry hot‑cell scale.

Aminoglycoside Analog Synthesis: 4‑Amino‑4‑deoxy Building Blocks

Clean Sₙ2 displacement of the 4‑tosylate with azide or amines, free from the neighbouring‑group rearrangements observed with the 2‑tosylate isomer [2], provides reliable access to 4‑amino‑4‑deoxy‑levoglucosan. This scaffold is a key intermediate for novel aminoglycoside mimetics.

Industrial Epoxide Manufacture: Cerny Epoxide via Selective Tosylation

The 80% selective formation of the 2,4‑di‑O‑tosyl intermediate [3] underpins the cost‑effective large‑scale synthesis of 1,6:2,3‑dianhydro‑β‑D‑mannopyranose (Cerny epoxide), a chiral building block used in the production of complex oligosaccharides and glycoconjugates.

Quality Assurance: Regioisomer Fingerprinting for cGMP Procurement

The distinctive 1H NMR signature of the 4‑tosylate, unambiguously differentiated from the 2‑tosylate isomer [4], serves as a compendial identity test. This ensures that pharmaceutical intermediate buyers receive the correct regioisomer, avoiding costly batch rejections.

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